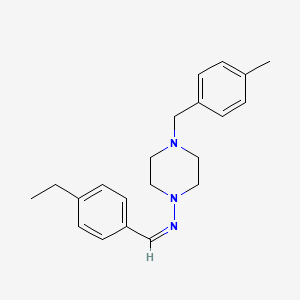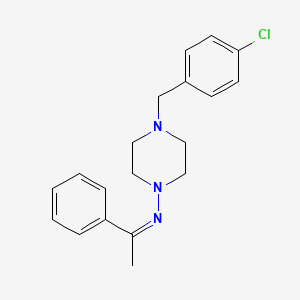![molecular formula C14H12ClNO2S2 B5911902 methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate, also known as CPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate acts as a thiol-reactive agent, covalently modifying cysteine residues in proteins. This modification can lead to changes in protein conformation and function, affecting protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate depend on the specific proteins and cysteine residues targeted. In general, methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate modification can lead to changes in protein conformation and function, affecting protein-protein interactions and enzymatic activity. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has also been shown to induce cell death in cancer cells through the modification of specific proteins involved in cell survival pathways.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate in lab experiments is its selectivity for cysteine residues, allowing for the specific modification of target proteins. However, this selectivity can also be a limitation, as it may not be suitable for studying proteins with multiple cysteine residues. Additionally, methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate modification can be irreversible, making it difficult to study the effects of transient modifications.
Future Directions
Future research directions for methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate include the development of more specific and reversible thiol-reactive agents, as well as the investigation of its potential applications in drug discovery and development. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate may also have potential as a therapeutic agent for cancer treatment, given its ability to induce cell death in cancer cells. Further studies are needed to fully understand the mechanisms underlying the effects of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate and its potential applications in various fields.
Synthesis Methods
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate can be synthesized using a multi-step process, starting with the reaction between 4-chlorobenzenesulfonyl chloride and methylamine to form N-methyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with potassium thioacetate to form the corresponding thioamide, which is subsequently oxidized with hydrogen peroxide to yield methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has been widely used in scientific research as a tool for studying protein-protein interactions. It can be used to selectively modify specific cysteine residues in proteins, allowing for the investigation of the role of these residues in protein function and interaction. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has also been used in the development of biosensors and in the study of enzyme kinetics.
properties
IUPAC Name |
methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S2/c1-19-14(11-5-3-2-4-6-11)16-20(17,18)13-9-7-12(15)8-10-13/h2-10H,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZMTPRYSCKAG-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
